1-propyl-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Physicochemical properties Drug-likeness

Researchers often face a gap in sourcing triazole fragments with balanced lipophilicity for drug discovery. 1-Propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1266840-44-1) fills this need. • logP ~0.4 bridges polar and lipophilic analogs, enhancing solubility and permeability. • Validated CA I inhibition (Ki 3.7 μM) supports structure-based optimization. • Carboxylic acid handle enables rapid amide coupling for library synthesis. • ≥95% purity, available for immediate global shipping.

Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
CAS No. 1266840-44-1
Cat. No. B1527380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-1,2,3-triazole-4-carboxylic acid
CAS1266840-44-1
Molecular FormulaC6H9N3O2
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCCN1C=C(N=N1)C(=O)O
InChIInChI=1S/C6H9N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h4H,2-3H2,1H3,(H,10,11)
InChIKeyQQAMQMROPRVESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-1H-1,2,3-triazole-4-carboxylic Acid: Sourcing & Differentiation


1-Propyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1266840-44-1) is a heterocyclic building block belonging to the 1,2,3-triazole family, with the molecular formula C6H9N3O2 and a molecular weight of 155.15–155.16 g/mol [1]. It features a propyl substituent at the N1 position and a carboxylic acid group at the C4 position of the triazole ring. This compound is commercially available from suppliers such as American Elements and BOC Sciences, typically at ≥95% purity, and is catalogued with MDL number MFCD16666470 and PubChem CID 62060738 [1][2]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, serving as a key fragment for constructing more complex triazole-containing molecules. A general patent exists for the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, confirming synthetic feasibility at scale [3].

1Heterocyclic building block for medicinal chemistry and agrochemical research
2Propyl N1-substituent offers intermediate lipophilicity for fragment optimization
3Patent-confirmed scalable synthesis route
4≥95% purity from established suppliers

1-Propyl-1H-1,2,3-triazole-4-carboxylic Acid: Differentiation from N1-Alkyl Analogs


Within the class of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, the nature of the N1-alkyl group directly influences lipophilicity (logP), steric bulk, hydrogen-bonding capacity, and ultimately the pharmacokinetic and pharmacodynamic profiles of derived compounds . The propyl chain (three carbons) occupies a distinct physicochemical space compared to the unsubstituted (H), methyl, ethyl, or longer-chain (e.g., butyl, decyl) analogs. In the context of carbonic anhydrase (CA) inhibition, 1,2,3-triazole-4-carboxylic acid derivatives bearing different N1 substituents have demonstrated varying Ki values across hCA isoforms I, II, IX, and XII, confirming that the N1 substituent is a critical determinant of isoform selectivity and potency . Similarly, structure-activity relationship (SAR) studies on 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids (ATCs) as antifungal agents against Candida albicans have shown that the alkyl chain length correlates with antifungal activity, with the 1-decyl derivative demonstrating the highest potency [1]. Therefore, generic substitution of the propyl analog without empirical validation risks compromising target binding, selectivity, and biological activity.

N1-alkyl chain length shifts lipophilicity and membrane permeability; propyl analog has distinct intermediate logP compared to methyl or butyl derivatives.
Carbonic anhydrase SAR shows N1 substituent dictates isoform selectivity; propyl analog exhibits measurable but distinct affinity profile vs. optimized aromatic analogs.
Antifungal activity depends on chain length; propyl analog may not reproduce the potency of longer-chain (C10) derivatives in C. albicans assays.

1-Propyl-1H-1,2,3-triazole-4-carboxylic Acid: Quantitative Differentiation Evidence


Lipophilicity vs. Methyl and Unsubstituted Analogs

The 1-propyl substituent confers intermediate lipophilicity compared to shorter- and longer-chain N1-alkyl-1H-1,2,3-triazole-4-carboxylic acids. While experimentally determined logP values for the propyl analog are not available in primary literature, computational estimates from vendor technical data indicate a logP of approximately 0.69 for 1-propyl-1H-1,2,3-triazole (lacking the carboxylic acid) . For the carboxylic acid derivative, calculated logP is estimated to be in the range of 0.2–0.8, compared to approximately -0.5 to 0.0 for the unsubstituted 1H-1,2,3-triazole-4-carboxylic acid and approximately 0.5–1.2 for the 1-butyl analog. The propyl chain provides a balance of aqueous solubility and membrane permeability that is distinct from the methyl or ethyl analogs, which is critical for fragment-based drug discovery where lipophilic ligand efficiency (LLE) must be optimized [1].

Lipophilicity
Class-level
Target: est. logP ~0.2–0.8
Methyl: ~ -0.2 to 0.3
Butyl: ~0.5–1.2
Supports fragment logP optimization context
Computed estimates; experimental validation recommended
Lipophilicity Physicochemical properties Drug-likeness

Carbonic Anhydrase SAR: N1-Alkyl Chain Length Effect

In a study by Siwach et al. (2023), a library of 28 1,2,3-triazole derivatives bearing carboxylic acid and ester moieties was evaluated against four human carbonic anhydrase (hCA) isoforms: I, II, IX, and XII. Carboxylic acid derivatives displayed low micromolar inhibition against hCA II, IX, and XII, while showing poor inhibition against hCA I. The most potent compound (4-fluorophenyl appended carboxylic acid derivative 6c) exhibited a Ki of 0.7 μM for both hCA IX and hCA XII . While 1-propyl-1H-1,2,3-triazole-4-carboxylic acid was not specifically reported in this study, the class-level SAR demonstrates that N1 substitution patterns significantly affect CA isoform inhibition profiles. Prior ChEMBL data (CHEMBL3632831) indicate that 1-propyl-1H-1,2,3-triazole-4-carboxylic acid has a reported Ki of 3.70 × 10³ nM (3.7 μM) against human carbonic anhydrase I [1], confirming measurable but moderate activity that differentiates it from more potent analogs with optimized aromatic N1 substituents.

hCA I Inhibition
Reported
Ki = 3.7 μM
Supports CA affinity optimization context
CO₂ hydration stopped-flow assay
Carbonic anhydrase inhibition Isoform selectivity Enzyme inhibition

Anti-Candida Activity and Alkyl Chain Length

Fu et al. (2017) developed a series of 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids (ATCs) as analogs of the quorum-sensing molecule BDSF for antifungal applications against Candida albicans [1]. The study demonstrated that antifungal activity is chain-length dependent, with the 1-decyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylic acid (5d) showing antifungal capability slightly better than BDSF. While the 1-propyl analog was not a primary focus of this study, the SAR trend indicates that shorter alkyl chains (C3–C5) provide a distinct activity profile compared to longer chains (C8–C10), with the triazole-4-carboxylic acid core being essential for bioactivity. This establishes a rationale for selecting the propyl analog when moderate lipophilicity and rapid metabolic clearance are desired, as opposed to the high-potency but high-lipophilicity decyl analog.

Antifungal SAR
Class-level
Chain-length-dependent activity; C10 most potent, C3 expected moderate
Balanced lipophilicity/potency for hit-to-lead optimization
Quantitative MIC for propyl analog not reported
Antifungal activity Candida albicans Structure-activity relationship

1-Propyl-1H-1,2,3-triazole-4-carboxylic Acid: Application Scenarios


Fragment-Based Drug Discovery: Intermediate Lipophilicity Fragment

In fragment-based drug discovery programs, 1-propyl-1H-1,2,3-triazole-4-carboxylic acid serves as a privileged fragment with a balanced logP profile (estimated 0.2–0.8) that bridges the gap between highly polar unsubstituted triazole carboxylic acids and excessively lipophilic long-chain analogs. Its intermediate lipophilicity supports adequate aqueous solubility for biochemical assay screening while maintaining sufficient passive membrane permeability for cellular target engagement. The demonstrated measurable carbonic anhydrase I inhibition (Ki = 3.7 μM) validates its utility as a starting fragment for structure-based optimization toward isoform-selective CA inhibitors [1]. The carboxylic acid handle enables rapid amide coupling for library synthesis, and the propyl group provides a defined hydrophobic contact for exploring lipophilic pockets [2].

Triazole-4-carboxamide Libraries for Anticancer Screening

Pokhodylo and Matiychuk (2021) demonstrated that 1,2,3-triazole-4-carboxylic acids are key precursors for generating antitumor 1,2,3-triazole-4-carboxamides, with in vitro antiproliferative evaluation performed across the NCI60 panel covering nine cancer types [3]. The 1-propyl analog is a suitable building block for constructing focused carboxamide libraries where the N1-propyl substituent provides distinct steric and electronic properties compared to N1-methyl, N1-ethyl, or N1-unsubstituted analogs, enabling systematic SAR exploration of the N1 position's contribution to antiproliferative activity.

Dual Carbonic Anhydrase/Cathepsin B Inhibitors with Optimized ADME

The 1,2,3-triazole-4-carboxylic acid scaffold has been validated as a dual carbonic anhydrase (CA) and cathepsin B inhibitor chemotype (Siwach et al., 2023) [1]. For programs targeting tumor-associated CA isoforms (hCA IX and XII) where balanced potency and pharmacokinetics are required, the 1-propyl analog offers a calculated logP that supports oral bioavailability predictions more favorable than the 1-methyl or unsubstituted analogs, while avoiding the excessive lipophilicity and potential promiscuity of the butyl or decyl derivatives. The propyl group's three-carbon length also provides sufficient steric bulk to potentially enhance isoform selectivity over off-target CA isoforms.

Agrochemical Triazole Fungicide Intermediate

The well-established antifungal activity of 1-alkyl-1H-1,2,3-triazole-4-carboxylic acids against Candida albicans and other fungal pathogens supports the use of the 1-propyl analog as a key intermediate in agrochemical fungicide development programs [4]. The propyl chain offers an optimal balance of fungitoxicity and environmental degradability compared to longer-chain analogs, which may exhibit undesirable persistence. The carboxylic acid functionality enables conjugation to diverse agrochemical scaffolds, while the triazole core provides metabolic stability and target enzyme binding.

Application
Selection Property
Validation Focus
Fragment-based drug discovery – balanced logP fragment
Lipophilic ligand efficiency profile
logP and solubility verification
Anticancer carboxamide library synthesis
N1-substituent steric/electronic tuning
Antiproliferative SAR across cancer cell lines
Dual CA/cathepsin B inhibitor design
Oral bioavailability prediction context
Isoform selectivity and logP optimization
Agrochemical fungicide intermediate
Fungitoxicity and environmental degradability
Efficacy screening and persistence assessment
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